Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-
Overview
Description
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- is a chemical compound with the molecular formula C11H14BrNO2S. It is known for its unique structure, which includes a piperidine ring substituted with a bromophenylsulfonyl group and a trifluoromethyl group.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions .
Mode of Action
In suzuki–miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in synthetic chemistry, particularly in the synthesis of complex organic molecules .
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, results in the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be carried out in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction can produce amines, and substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)-
- Piperidine, 1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-
- Piperidine, 1-[(4-nitrophenyl)sulfonyl]-3-(trifluoromethyl)-
Uniqueness
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2S/c13-10-3-5-11(6-4-10)20(18,19)17-7-1-2-9(8-17)12(14,15)16/h3-6,9H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCTSOARXZTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198700 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394245-70-6 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394245-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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